molecular formula C12H9Cl2NO3 B133506 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester CAS No. 157848-08-3

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester

Cat. No.: B133506
CAS No.: 157848-08-3
M. Wt: 286.11 g/mol
InChI Key: PAWVWSJNXBGMBO-UHFFFAOYSA-N
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Description

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H9Cl2NO3 and its molecular weight is 286.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester is used in synthesizing various quinoline derivatives, which have shown potential in pharmaceutical applications. Ukrainets et al. (2013) explored its use in producing diuretic compounds, highlighting the significant increase in diuretic activity of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides compared to non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013).

Antibacterial Activity

  • The compound has also been integral in the synthesis of novel quinolone derivatives with notable antibacterial properties. Lingaiah et al. (2012) synthesized optically pure α-amino acid functionalised-7-trifluoromethyl substituted quinolone derivatives, showing promising antibacterial activity against various bacterial strains (Lingaiah et al., 2012).

Large-Scale Synthesis for Pharmaceutical Compounds

  • Bänziger et al. (2000) demonstrated a practical and large-scale synthesis process using this compound, underscoring its importance in manufacturing pharmaceutically active compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Synthesis of Quinoline Carboxylic Acids

  • The compound is used in the synthesis of various quinoline carboxylic acids. Ukrainets et al. (2000) detailed the production of ethyl esters of quinoline-3-carboxylic acids through the reaction of hydrazides of 1-R-2-oxo-4-hydroxyquinoline-3-carboxylic acids with ethyl orthoformate, a process important for chemical research (Ukrainets et al., 2000).

Development of Fluorescent Dyes for Liquid Crystal Displays

  • This compound has also been involved in synthesizing fluorescent dyes for potential application in liquid crystal displays. Bojinov and Grabchev (2003) synthesized ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, showcasing their high potential for application in this field (Bojinov & Grabchev, 2003).

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in the field of medicinal chemistry . Therefore, future research could focus on the synthesis of new derivatives and the exploration of their potential biological and pharmaceutical activities.

Properties

IUPAC Name

ethyl 5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)9-5-10(16)11-7(14)3-6(13)4-8(11)15-9/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWVWSJNXBGMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356595
Record name Ethyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157848-08-3
Record name Ethyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5-L three-neck flask equipped with a thermocouple, an addition funnel, and a distillation apparatus was charged with diphenyl ether (about 2.8 L), which was heated to about 244° C. The concentrated reaction mixture containing Compound 3 (about 1.1 mole) from Reaction 1, above, was added from the dropping funnel into the hot diphenyl ether over about 10 minutes with a nitrogen purge. The funnel was rinsed with about 200 mL of diphenyl ether, which was also added to the flask. The resulting mixture was heated at about 244° C. for about 1 hour to cyclize Compound 3 to form Compound 4. The reaction mixture then was cooled to room temperature, at which point Compound 4 crystallized out. The crystallized product was isolated and slurried with ethyl acetate (EtOAc; about 1 L). The crystals were collected and rinsed with EtOAc (3×500 mL), and then dried under high vacuum at room temperature to afford about 269.95 g of Compound 4 (85.8% yield over two steps).
Quantity
2.8 L
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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